Monohydroxy Netupitant (M3) Accounts for the Largest Fraction of Netupitant Plasma Exposure Among Metabolites
Monohydroxy Netupitant (M3) is the most abundant circulating metabolite of Netupitant, accounting for an average of 33% of total Netupitant plasma exposure [1]. This is quantitatively greater than the contributions of M1 (N-demethylated Netupitant; 29%) and M2 (Netupitant N-oxide; 14%) [1]. In patients, metabolite exposures relative to Netupitant were 28% for M3, 32% for M1, and 21% for M2 [2].
| Evidence Dimension | Relative plasma exposure (% of Netupitant AUC) |
|---|---|
| Target Compound Data | 33% (healthy) / 28% (patients) |
| Comparator Or Baseline | M1: 29% (healthy) / 32% (patients); M2: 14% (healthy) / 21% (patients) |
| Quantified Difference | M3 exposure is 1.1-1.2× that of M1 and 2.4× that of M2 in healthy subjects |
| Conditions | Single oral dose of 300 mg [14C]-Netupitant in healthy males; patient data from Phase 1-3 trials |
Why This Matters
This quantitative predominance in systemic exposure makes M3 the most relevant metabolite for accurate bioanalytical quantification and PK/PD modeling of Netupitant's sustained antiemetic effect.
- [1] Giuliano C, Calcagnile S, Mair S, Stevens L, Nisbet I. 1575P - ADME study of [14C] Netupitant administered as an oral 300 mg suspension to healthy male subjects. Annals of Oncology. 2012;23:ix508. View Source
- [2] AKYNZEO (netupitant and palonosetron) capsules, for oral use. Prescribing Information. Helsinn Therapeutics (U.S.), Inc. Revised 12/2023. View Source
